2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Beschreibung
This compound features a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups, linked via an acetamide bridge to a 5-methyl-1,3-thiazol-2-yl moiety. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .
Eigenschaften
Molekularformel |
C17H18N4O4S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-9-7-18-17(26-9)20-15(22)8-21-10(2)19-12-6-14(25-4)13(24-3)5-11(12)16(21)23/h5-7H,8H2,1-4H3,(H,18,20,22) |
InChI-Schlüssel |
LBGGMJOPRZOVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CN2C(=NC3=CC(=C(C=C3C2=O)OC)OC)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.43 g/mol. The structure features a quinazolinone core and a thiazole moiety, which are known for their diverse pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : It exhibits activity against a range of bacterial strains.
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer biology.
Antitumor Activity
Research has demonstrated that the compound significantly inhibits the proliferation of cancer cells. For instance, in vitro studies on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that it induces apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on A549 cells, yielding an IC50 value of in 2D assays. In 3D assays, the IC50 increased to , indicating that while effective, the compound's potency may be influenced by the dimensionality of the assay environment .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | ||
| HCC827 | ||
| NCI-H358 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for further development as an antibacterial agent. Its efficacy against specific bacterial strains has been noted, although detailed quantitative data are still emerging.
The primary mechanism through which this compound exerts its biological effects appears to be through HDAC inhibition, which alters gene expression patterns associated with cell proliferation and apoptosis.
HDAC Inhibition Studies
In assays measuring HDAC activity, the compound showed significant inhibition with IC50 values comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). This suggests its potential role in cancer therapy as an epigenetic modulator .
Vergleich Mit ähnlichen Verbindungen
Anti-Tubercular Activity
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Structural Features: Chloro substituent at C6, phenyl group on acetamide. Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (IC₅₀ = 1.2 µM), effective against Mycobacterium tuberculosis .
Anti-Inflammatory Activity
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Structural Features: Ethylamino side chain, 2-phenylquinazolinone. Activity: 68% edema inhibition (vs. 70% for diclofenac) in carrageenan-induced rat paw edema . Comparison: The thiazole ring in the target compound may enhance COX-2 selectivity compared to the phenyl group in this analog.
Antioxidant and Pharmacokinetic Profiles
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)
- Structural Features : Phthalimide substituent on acetamide.
- Activity : Moderate DPPH radical scavenging (IC₅₀ = 42 µM) and predicted MAO B/COX-2 inhibition .
- Comparison : The target compound’s thiazole moiety likely improves BBB permeability over the phthalimide group, which may restrict CNS access.
Data Tables
Table 2: Predicted Pharmacokinetic Properties
| Compound | LogP | BBB Permeability | Intestinal Absorption | Molecular Targets |
|---|---|---|---|---|
| Target Compound | 2.1 | High | 90% | MAO B, COX-2 (predicted) |
| 2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide | 3.4 | Low | 75% | InhA |
| N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide | 1.8 | Moderate | 85% | MAO B, NF-κB |
Key Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., 6,7-dimethoxy) on the quinazolinone core improve solubility and metabolic stability compared to halogens (e.g., Cl) .
- Thiazole Advantage : The 5-methyl-1,3-thiazol-2-yl group enhances target binding via hydrogen bonding and π-stacking, a feature absent in phenyl or phthalimide analogs .
- Therapeutic Potential: Structural similarities to COX-2/MAO B inhibitors suggest possible applications in neurodegenerative or inflammatory diseases, warranting further mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
